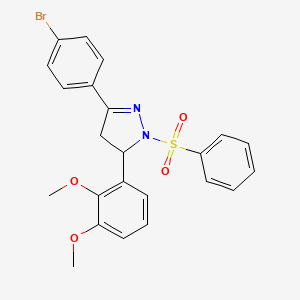
5-(2,3-Dimethoxyphenyl)-3-(4-bromophenyl)-1-(phenylsulfonyl)-2-pyrazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,3-Dimethoxyphenyl)-3-(4-bromophenyl)-1-(phenylsulfonyl)-2-pyrazoline, also known as BR-DIM, is a pyrazoline derivative that has gained attention in recent years due to its potential therapeutic properties. This compound has been studied extensively for its ability to inhibit cancer cell growth, as well as for its anti-inflammatory and antioxidant effects. In
作用机制
The mechanism of action of 5-(2,3-Dimethoxyphenyl)-3-(4-bromophenyl)-1-(phenylsulfonyl)-2-pyrazoline is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cancer cells. 5-(2,3-Dimethoxyphenyl)-3-(4-bromophenyl)-1-(phenylsulfonyl)-2-pyrazoline has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. It also inhibits the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
5-(2,3-Dimethoxyphenyl)-3-(4-bromophenyl)-1-(phenylsulfonyl)-2-pyrazoline has been shown to have anti-inflammatory and antioxidant effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. 5-(2,3-Dimethoxyphenyl)-3-(4-bromophenyl)-1-(phenylsulfonyl)-2-pyrazoline also has antioxidant properties, which can protect cells from oxidative damage.
实验室实验的优点和局限性
One of the advantages of using 5-(2,3-Dimethoxyphenyl)-3-(4-bromophenyl)-1-(phenylsulfonyl)-2-pyrazoline in lab experiments is its high specificity for cancer cells. This makes it a promising candidate for cancer treatment, as it can selectively target cancer cells while leaving normal cells unharmed. However, one of the limitations of using 5-(2,3-Dimethoxyphenyl)-3-(4-bromophenyl)-1-(phenylsulfonyl)-2-pyrazoline in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 5-(2,3-Dimethoxyphenyl)-3-(4-bromophenyl)-1-(phenylsulfonyl)-2-pyrazoline. One area of interest is its potential as a cancer treatment. Further studies are needed to determine the optimal dosage and administration route of 5-(2,3-Dimethoxyphenyl)-3-(4-bromophenyl)-1-(phenylsulfonyl)-2-pyrazoline for cancer treatment. Another area of interest is its potential as an anti-inflammatory and antioxidant agent. Future studies could investigate the mechanisms of action of 5-(2,3-Dimethoxyphenyl)-3-(4-bromophenyl)-1-(phenylsulfonyl)-2-pyrazoline in these contexts, as well as its potential for use in treating various inflammatory and oxidative stress-related diseases. Additionally, there is potential for the development of new derivatives of 5-(2,3-Dimethoxyphenyl)-3-(4-bromophenyl)-1-(phenylsulfonyl)-2-pyrazoline with improved solubility and bioavailability.
合成方法
The synthesis of 5-(2,3-Dimethoxyphenyl)-3-(4-bromophenyl)-1-(phenylsulfonyl)-2-pyrazoline involves the reaction of 2,3-dimethoxybenzaldehyde, 4-bromobenzaldehyde, and phenylsulfonylhydrazide in the presence of a base catalyst. The resulting product is then subjected to further purification steps to obtain the final compound. The synthesis method has been optimized to yield high purity and high yield of 5-(2,3-Dimethoxyphenyl)-3-(4-bromophenyl)-1-(phenylsulfonyl)-2-pyrazoline.
科学研究应用
5-(2,3-Dimethoxyphenyl)-3-(4-bromophenyl)-1-(phenylsulfonyl)-2-pyrazoline has been extensively studied for its potential therapeutic properties. One of the most promising applications of 5-(2,3-Dimethoxyphenyl)-3-(4-bromophenyl)-1-(phenylsulfonyl)-2-pyrazoline is its ability to inhibit cancer cell growth. Studies have shown that 5-(2,3-Dimethoxyphenyl)-3-(4-bromophenyl)-1-(phenylsulfonyl)-2-pyrazoline can induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells unharmed. This makes it a promising candidate for cancer treatment.
属性
IUPAC Name |
2-(benzenesulfonyl)-5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN2O4S/c1-29-22-10-6-9-19(23(22)30-2)21-15-20(16-11-13-17(24)14-12-16)25-26(21)31(27,28)18-7-4-3-5-8-18/h3-14,21H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHXTUVHWNLFEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-Dimethoxyphenyl)-3-(4-bromophenyl)-1-(phenylsulfonyl)-2-pyrazoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2901153.png)
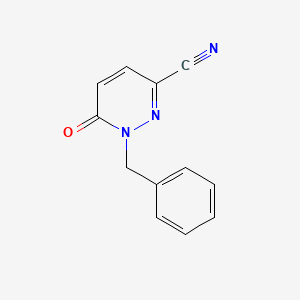

![N-[1-(6,7-Dihydro-4H-thieno[3,2-c]pyran-4-yl)ethyl]prop-2-enamide](/img/structure/B2901158.png)
![3-cyclopentyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide](/img/structure/B2901159.png)


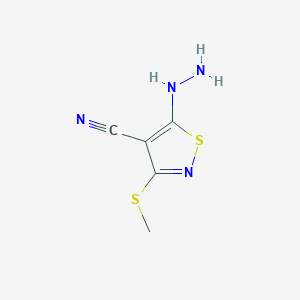

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2901166.png)
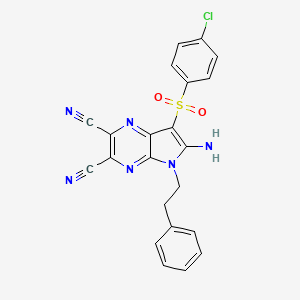
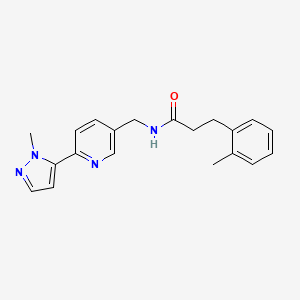
![7-(5-{[(4-Chlorophenyl)sulfanyl]methyl}-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2901169.png)
![1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)piperidine-4-carboxamide](/img/structure/B2901173.png)